molecular formula C20H23Cl4O3P B14526925 Bis(2,4-dichlorophenyl) octylphosphonate CAS No. 62750-87-2

Bis(2,4-dichlorophenyl) octylphosphonate

Cat. No.: B14526925
CAS No.: 62750-87-2
M. Wt: 484.2 g/mol
InChI Key: BBSGSNRCTWSEQH-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) octylphosphonate: is an organophosphorus compound characterized by the presence of two 2,4-dichlorophenyl groups and an octyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) octylphosphonate typically involves the reaction of 2,4-dichlorophenol with octylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-dichlorophenyl) octylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alcohols or amines can react with the phosphonate group under mild conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2,4-dichlorophenyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of organophosphorus compounds on biological systems. It may also serve as a model compound for investigating the interactions of phosphonates with enzymes and other biomolecules.

Industry: In industrial applications, this compound can be used as an additive in lubricants, flame retardants, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of various industrial products.

Mechanism of Action

The mechanism of action of Bis(2,4-dichlorophenyl) octylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to bind to active sites of enzymes that typically interact with phosphate-containing substrates. This binding can inhibit enzyme activity, leading to various biochemical effects.

Comparison with Similar Compounds

  • Bis(2,4-dichlorophenyl) chlorophosphate
  • Bis(2,4-dichlorophenyl) phosphate
  • Octylphosphonic acid

Comparison: Bis(2,4-dichlorophenyl) octylphosphonate is unique due to the presence of both 2,4-dichlorophenyl groups and an octyl group, which confer distinct chemical properties and reactivity. Compared to Bis(2,4-dichlorophenyl) chlorophosphate, it lacks the reactive chlorine atom, making it more stable under certain conditions. The octyl group also enhances its hydrophobicity, which can influence its interactions with biological membranes and other hydrophobic environments.

Properties

CAS No.

62750-87-2

Molecular Formula

C20H23Cl4O3P

Molecular Weight

484.2 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenoxy)-octylphosphoryl]oxybenzene

InChI

InChI=1S/C20H23Cl4O3P/c1-2-3-4-5-6-7-12-28(25,26-19-10-8-15(21)13-17(19)23)27-20-11-9-16(22)14-18(20)24/h8-11,13-14H,2-7,12H2,1H3

InChI Key

BBSGSNRCTWSEQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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